
p-Methoxybenzyl p-anisate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxybenzyl p-anisate: is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.2958 g/mol . It is also known by other names such as 4-Methoxybenzyl 4-methoxybenzoate and p-Anisic acid, p-methoxybenzyl ester . This compound is characterized by its achiral nature and is commonly used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Synthesis from Anisyl Alcohol and Phosgene:
Reactants: Anisyl alcohol and phosgene.
Process: Anisyl alcohol reacts with phosgene to form p-methoxybenzyl chloroformate, which is then used to synthesize p-methoxybenzyl p-anisate.
-
Protection/Deprotection Approach:
Reactants: p-Methoxybenzyl chloride and various phenols.
Conditions: Mild basic conditions with reaction times of 3-6 hours.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Dichlorodicyanobenzoquinone (DDQ).
Conditions: Mildly oxidizing conditions.
Products: The oxidation of p-methoxybenzyl p-anisate leads to the formation of p-methoxybenzaldehyde.
-
Substitution:
Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Moderately strong base conditions.
Common Reagents and Conditions:
DDQ: Used for oxidative deprotection.
Sodium Hydride (NaH): Used in substitution reactions.
Trifluoroacetic Acid (TFA): Used for deprotection under acidic conditions.
Major Products:
p-Methoxybenzaldehyde: Formed through oxidation.
Various Derivatives: Formed through substitution reactions with different nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Group: p-Methoxybenzyl p-anisate is used as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Bioactive Delivery Systems: It is used in the development of bioactive (co)oligoesters for controlled delivery of p-anisic acid in cosmetic applications.
Industry:
Mecanismo De Acción
Protection Mechanism:
Williamson Ether Synthesis: The main method of protection involves the generation of an alkoxide which undergoes SN2 substitution with an activated agent like p-methoxybenzyl chloride.
Deprotection Mechanism:
Comparación Con Compuestos Similares
p-Methoxybenzyl Chloride: Used as a starting material for the synthesis of p-methoxybenzyl p-anisate.
p-Anisic Acid: Another compound with similar applications in organic synthesis.
Uniqueness:
Propiedades
Número CAS |
24318-43-2 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-3-12(4-8-14)11-20-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 |
Clave InChI |
PUXJRQHDLYGOCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


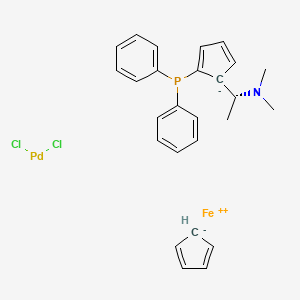
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
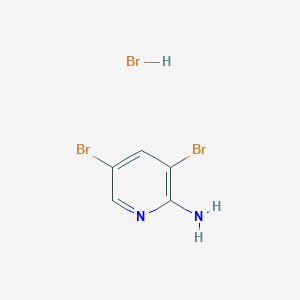

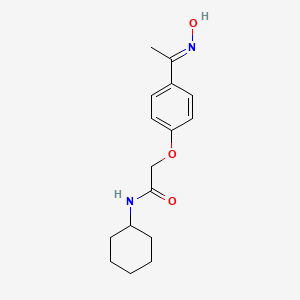
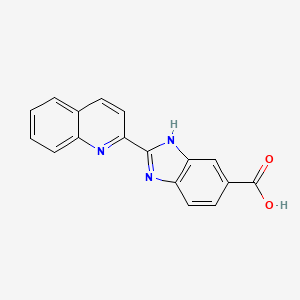
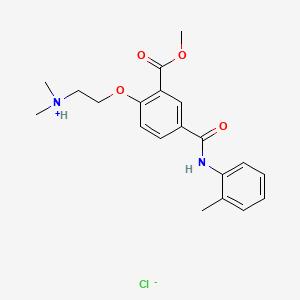
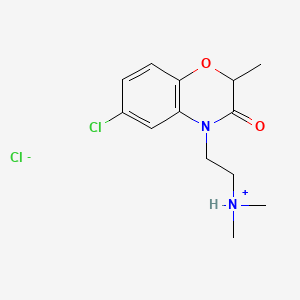

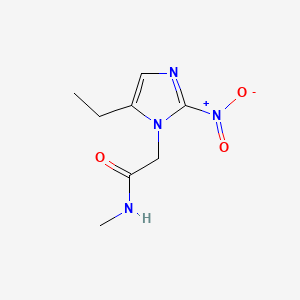
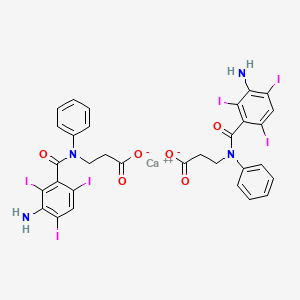

![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
